molecular formula C12H21NO4 B13320377 tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13320377
M. Wt: 243.30 g/mol
InChI Key: REQUJYXNJIGHLJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two functional groups at the 4-position: a formyl (-CHO) and a hydroxymethyl (-CH2OH) group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, heterocyclic compounds, and prodrugs . Its structure combines reactivity (via the formyl group) and polarity (via the hydroxymethyl group), enabling diverse chemical modifications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h8,15H,4-7,9H2,1-3H3

InChI Key

REQUJYXNJIGHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and hydroxymethyl groups. One common method involves the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then subjected to formylation and hydroxymethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 142374-19-4; Similarity: 0.98)
  • Structure : Lacks the hydroxymethyl group at the 4-position.
  • Properties : Higher hydrophobicity compared to the target compound due to the absence of the polar hydroxymethyl group. The formyl group retains reactivity for nucleophilic additions (e.g., Grignard reactions) but offers fewer hydrogen-bonding sites .
  • Applications : Used in aldehyde-mediated condensations, such as the synthesis of imines or hydrazones .
b. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6; Similarity: 0.98)
  • Structure : Contains only the hydroxymethyl group at the 4-position.
  • Properties : Enhanced solubility in polar solvents due to the hydroxymethyl group but reduced reactivity compared to the target compound. Suitable for hydroxyl-directed reactions (e.g., etherification or esterification) .
  • Applications : Intermediate in prodrug synthesis where stability is prioritized over reactivity .
c. tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • Structure : Substitutes the formyl group with a fluorine atom.
  • Properties : Fluorine’s electronegativity increases the acidity of adjacent protons, altering reactivity in SN2 reactions. The hydroxymethyl group maintains polarity, but the fluorine atom may enhance metabolic stability in drug candidates .
  • Applications : Explored in fluorinated kinase activators for improved bioavailability .

Substituent Position and Steric Effects

a. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate (CAS 189442-92-0; Similarity: 0.98)
  • Structure : Replaces hydroxymethyl with a methyl group.
  • Properties : Increased steric hindrance and lipophilicity due to the methyl group. Reduced hydrogen-bonding capacity compared to the target compound.
  • Applications : Used in hydrophobic core structures for lipid-soluble drug candidates .
b. tert-Butyl 4-(4-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate
  • Structure : Incorporates a fluorophenyl group alongside hydroxymethyl.

Biological Activity

tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Chemical Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 123855-51-6

The structure includes a piperidine ring, a formyl group, and a hydroxymethyl substituent, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxymethyl group may enhance solubility and bioavailability, facilitating interaction with target proteins.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit moderate inhibitory effects against Mycobacterium tuberculosis, particularly targeting enzymes involved in cell wall biosynthesis .
    • The compound's structure allows it to function as an inhibitor for UDP-galactopyranose mutase, an essential enzyme for mycobacterial galactan biosynthesis .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds within this chemical class can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. For instance, certain derivatives have shown promise in inhibiting IL-1β release in macrophages, suggesting a role in reducing inflammation .
  • Cytotoxicity :
    • Investigations into the cytotoxic properties of this compound have revealed that it may induce cell death in cancer cell lines, although further studies are required to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against M. tuberculosis; targets cell wall biosynthesis
Anti-inflammatoryModulates IL-1β release; potential use in inflammatory diseases
CytotoxicityInduces cell death in cancer cell lines; requires further investigation

Notable Research

A study conducted by Mustapha et al. explored the synthesis and biological evaluation of related compounds as inhibitors of mycobacterial cell wall synthesis. Their findings suggest that modifications to the piperidine structure can significantly enhance antimicrobial activity against M. tuberculosis .

Additionally, another research effort highlighted the potential for these compounds to act as anti-inflammatory agents through inhibition of specific cytokines involved in inflammatory responses .

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